Mono(1,2-dimethylpropyl) phthalate
Overview
Description
Mono(1,2-dimethylpropyl) phthalate is a chemical compound with the linear formula C13H16O4 . It has a molecular weight of 236.27 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Mono(1,2-dimethylpropyl) phthalate is represented by the linear formula C13H16O4 . The CAS Number is 198284-10-5 .Scientific Research Applications
Cardiodepressive Effects and Atropine Inhibition : Mono(2-ethylhexyl)phthalate (MEHP) is found to negatively affect the human myocardium. The study by Barry et al. (1990) discovered that atropine can reduce this effect, indicating that MEHP acts through cholinergic receptors (Barry et al., 1990).
Activation of PPARα and PPARγ : Environmental phthalate monoesters like MEHP can activate PPARα and PPARγ, which may contribute to human hepatocarcinogenesis and adipocyte differentiation. This finding was reported in studies by Hurst and Waxman (2003) in both "Toxicological Sciences" and "Environmental science & technology" (Hurst & Waxman, 2003) and (Hurst & Waxman, 2003).
Metabolism and Toxicities : Silva et al. (2006) identified that phthalate (MEHP) is a key metabolite of di(2-ethylhexyl) phthalate (DEHP) in humans. Its metabolism could be linked to reproductive and developmental toxicities in rodents (Silva et al., 2006).
Risk of Breast Cancer : López-Carrillo et al. (2009) suggested that exposure to certain phthalates, like diethyl phthalate, may increase the risk of breast cancer. Meanwhile, exposure to monobenzyl phthalate and mono(3-carboxypropyl) phthalate may be negatively associated (López-Carrillo et al., 2009).
Biomonitoring in Human Milk : An et al. (2020) developed a QuEChERS-based method for determining eight phthalate metabolites in human milk. This aids in biomonitoring and identifying correlations between mother and newborn concentrations (An et al., 2020).
Monitoring in River Water : Suzuki et al. (2001) showed that phthalic acid monoesters can be effectively monitored in river water using solid-phase extraction and GC-MS. This method shows potential for monitoring these compounds in environmental samples (Suzuki et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylbutan-2-yloxycarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRMLQSJNSDUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono(1,2-dimethylpropyl) phthalate | |
CAS RN |
198284-10-5 | |
Record name | Mono(1,2-dimethylpropyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198284105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONO(1,2-DIMETHYLPROPYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C1881FM43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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